

# Formamide-13C,15N: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of **Formamide-13C,15N**, a dual-labeled stable isotope critical for advanced research in metabolic pathways and drug development. This document details experimental protocols for its application and visualizes key processes to facilitate understanding and implementation in a laboratory setting.

## **Core Chemical and Physical Properties**

**Formamide-13C,15N** is an isotopically labeled version of formamide where the carbon atom is substituted with its stable isotope, Carbon-13 (<sup>13</sup>C), and the nitrogen atom is substituted with its stable isotope, Nitrogen-15 (<sup>15</sup>N). This dual labeling provides a powerful tool for tracing the metabolic fate of the formamide molecule in complex biological systems using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

## **Physical and Chemical Data**

The following table summarizes the key quantitative data for **Formamide-13C,15N**.



Property	Value	Source(s)
Molecular Formula	H <sup>13</sup> CO <sup>15</sup> NH <sub>2</sub>	[1][2]
Molecular Weight	47.03 g/mol	[1][2][3]
CAS Number	285977-74-4	[1][2][3]
Isotopic Purity (¹³C)	≥99 atom %	[1][2]
Isotopic Purity (15N)	≥98 atom %	[1][2]
Chemical Purity	≥99% (CP)	[1][2]
Appearance	Colorless liquid	[4]
Melting Point	2-3 °C	[1][2]
Boiling Point	210 °C (decomposes)	[1][2][4]
Density	1.183 g/mL at 25 °C	[1][2]
Flash Point	150 °C (closed cup)	[1][2]
Solubility	Miscible with water	[4][5]

**Spectroscopic and Analytical Identifiers** 

Identifier	Value	Source(s)
SMILES String	[15NH2][13CH]=O	[1][2]
InChI	1S/CH3NO/c2-1-3/h1H, (H2,2,3)/i1+1,2+1	[1][2]
InChI Key	ZHNUHDYFZUAESO- ZDOIIHCHSA-N	[1][2]
Mass Shift	M+2	[1][2]

# **Applications in Research and Drug Development**

Formamide-13C,15N is a versatile tool with significant applications in various research fields:



- Metabolic Flux Analysis (MFA): As a precursor in key biosynthetic pathways, it allows for the detailed mapping and quantification of metabolic fluxes, particularly in nucleotide synthesis.
   [6]
- Tracer in Biosynthesis: It serves as a tracer for the one-carbon and one-nitrogen units it provides, enabling the elucidation of complex biochemical transformations.[3]
- Internal Standard: Due to its distinct mass, it is an ideal internal standard for quantitative analysis of its unlabeled counterpart by NMR, GC-MS, or LC-MS.[6]
- Synthesis of Labeled Compounds: It is a crucial starting material for the synthesis of more complex isotopically labeled molecules, including pharmaceuticals, pesticides, and herbicides.[3]

## **Experimental Protocols**

The following sections provide detailed methodologies for the use of **Formamide-13C,15N** in stable isotope tracing experiments.

## **Stable Isotope Tracing in Cell Culture**

This protocol outlines a general workflow for tracing the metabolic fate of **Formamide-13C,15N** in a mammalian cell culture system.

#### Materials:

- Cell line of interest
- Appropriate cell culture medium
- Dialyzed fetal bovine serum (dFBS)
- Formamide-13C,15N
- Phosphate-buffered saline (PBS)
- Cell culture plates



- Ice-cold 80% methanol
- Cell scraper
- Microcentrifuge tubes

#### Procedure:

- Cell Seeding: Seed cells in culture plates at a density that ensures they reach approximately 80% confluency at the time of harvest.
- Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with Formamide-13C,15N at the desired final concentration. The exact concentration should be optimized based on the specific cell line and experimental goals.
- Isotope Labeling: Aspirate the standard culture medium, wash the cells once with PBS, and then add the pre-warmed labeling medium.
- Incubation: Incubate the cells for a predetermined time course to allow for the uptake and incorporation of the labeled formamide into metabolic pathways. Time points can range from minutes to hours depending on the pathway of interest.
- Metabolite Extraction:
  - Aspirate the labeling medium and wash the cells guickly with ice-cold PBS.
  - Add 1 mL of ice-cold 80% methanol to each well.
  - Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.
  - Vortex the tubes vigorously for 30 seconds.
  - Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
  - Transfer the supernatant containing the polar metabolites to a new tube.



• Sample Preparation for Analysis: Dry the metabolite extracts using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis by NMR or MS.

## **NMR Sample Preparation and Analysis**

Sample Preparation:[2][7]

- Reconstitution: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>). The choice of solvent depends on the metabolites of interest and the NMR instrument requirements.
- Concentration: For <sup>13</sup>C NMR, a higher concentration is generally required due to its lower sensitivity compared to <sup>1</sup>H NMR. Aim for a concentration of at least 3 mM for small molecules.[7]
- Filtration: Filter the sample into a clean NMR tube to remove any particulate matter, which can affect spectral quality.[2]
- Volume: Ensure the sample volume is appropriate for the NMR tube and instrument being used (typically 0.5-0.7 mL for a standard 5 mm tube).[2][7]

NMR Data Acquisition (General Parameters):

- Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity, especially for detecting <sup>13</sup>C and <sup>15</sup>N signals.
- Experiments:
  - 1D <sup>13</sup>C and <sup>15</sup>N Spectra: Direct observation of <sup>13</sup>C and <sup>15</sup>N signals to identify labeled metabolites.
  - 2D Heteronuclear Correlation Spectra (e.g., <sup>1</sup>H-<sup>13</sup>C HSQC, <sup>1</sup>H-<sup>15</sup>N HSQC): These
    experiments are crucial for assigning signals and confirming the incorporation of the
    isotopes into specific molecular positions.
- Acquisition Parameters: The specific parameters (e.g., number of scans, relaxation delays)
   will need to be optimized based on the sample concentration and the specific nuclei being



observed.

#### **GC-MS Sample Preparation and Analysis**

Sample Derivatization:[8][9]

Many polar metabolites are not volatile enough for GC-MS analysis and require derivatization. A common method is silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

- Drying: Ensure the metabolite extract is completely dry.
- Derivatization Reaction: Add the derivatization agent to the dried extract and incubate at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete reaction.
- Transfer: Transfer the derivatized sample to a GC vial with an insert.

GC-MS Analysis (General Parameters):[8]

- Gas Chromatograph: Equipped with a suitable column (e.g., DB-5ms).
- Injection: Use a splitless injection mode to maximize the amount of sample entering the column.
- Temperature Program: An optimized temperature gradient is used to separate the derivatized metabolites.
- Mass Spectrometer: Operated in full scan mode to detect all ions within a specified mass range, or in selected ion monitoring (SIM) mode for targeted analysis of specific labeled metabolites. High resolution MS can be used to distinguish isotopologues.

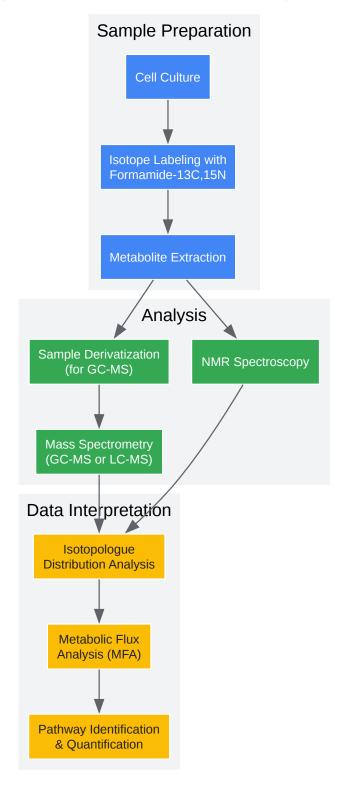
## **Visualizations**

## **Experimental Workflow for Stable Isotope Tracing**

The following diagram illustrates a typical workflow for a stable isotope tracing experiment using **Formamide-13C,15N**.



#### Experimental Workflow for Stable Isotope Tracing



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